molecular formula C11H9ClN2S B8478774 1-Chloro-4-allylthiophthalazine

1-Chloro-4-allylthiophthalazine

Cat. No.: B8478774
M. Wt: 236.72 g/mol
InChI Key: UTGJURLUKLBRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-allylthiophthalazine is a substituted phthalazine derivative characterized by a chlorine atom at position 1 and an allylthio (-S-CH2-CH=CH2) group at position 4 of the bicyclic phthalazine ring.

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

1-chloro-4-prop-2-enylsulfanylphthalazine

InChI

InChI=1S/C11H9ClN2S/c1-2-7-15-11-9-6-4-3-5-8(9)10(12)13-14-11/h2-6H,1,7H2

InChI Key

UTGJURLUKLBRAM-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(C2=CC=CC=C21)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-chloro-4-allylthiophthalazine with its analogues:

Compound Name Molecular Formula Molecular Weight Substituent Solubility Key Applications
This compound* C₁₁H₁₀ClN₂S 252.72 (calc.) Allylthio at C4 Likely similar to methyl derivatives Research intermediates, drug discovery
1-Chloro-4-methylphthalazine C₉H₇ClN₂ 178.62 Methyl at C4 Not specified Pharmaceutical intermediates
1-Chloro-4-(4-methylphenyl)phthalazine C₁₅H₁₁ClN₂ 254.71 4-methylphenyl at C4 Chloroform, Methanol, DMSO Research chemical

Key Observations :

  • Molecular Weight : The allylthio substituent increases molecular weight compared to methyl derivatives, aligning with the trend seen in phenyl-substituted analogues (e.g., 254.71 for 4-methylphenyl vs. 252.72 for allylthio).
  • Solubility : While solubility data for the allylthio derivative is unavailable, phenyl-substituted phthalazines exhibit solubility in polar aprotic solvents (e.g., DMSO), suggesting similar behavior .

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